molecular formula C15H19NOS B14772317 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol

3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol

Katalognummer: B14772317
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: FVFKXJFOAPEKPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a benzyl group, a methylamino group, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene with a suitable halogenated benzylamine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: The benzyl and methylamino groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylamino groups may facilitate binding to specific sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyl(methyl)amino)-1-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Benzyl(methyl)amino)-1-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a thiophene ring.

    3-(Benzyl(methyl)amino)-1-(furan-2-yl)propan-1-ol: Features a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol imparts unique electronic properties and potential biological activity that distinguishes it from similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C15H19NOS

Molekulargewicht

261.4 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C15H19NOS/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15/h2-8,11,14,17H,9-10,12H2,1H3

InChI-Schlüssel

FVFKXJFOAPEKPV-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.